Revisiting organic charge-transfer cocrystals for wide-range tunable, ambient phosphorescence†
Chemical Science Pub Date: 2023-10-31 DOI: 10.1039/D3SC04001A
Abstract
Simple and efficient designs that enable a wide range of phosphorescence emission in organic materials have ignited scientific interest across diverse fields. One particularly promising approach is the cocrystallization strategy, where organic cocrystals are ingeniously formed through relatively weaker and dynamic non-covalent interactions. In our present study, we push the boundaries further by extending this cocrystal strategy to incorporate donor–acceptor components, stabilized by various halogen bonding interactions. This non-covalent complexation triggers ambient, charge-transfer phosphorescence (3CT), which can be precisely tuned across a broad spectrum by a modular selection of components with distinct electronic characteristics. At the core of our investigation lies the electron-deficient phosphor, pyromellitic diimide, which, upon complexation with different donors based on their electron-donating strength, manifests a striking array of phosphorescence emission from CT triplet states, spanning from green to yellow to reddish orange accompanied by noteworthy quantum yields. Through a systematic exploration of the electronic properties using spectroscopic studies and molecular organization through single-crystal X-ray diffraction, we decisively establish the molecular origin of the observed phosphorescence. Notably, our work presents, for the first time, an elegant demonstration of tunable 3CT phosphorescence emission in intermolecular donor–acceptor systems, highlighting their immense significance in the quest for efficient organic phosphors.
Recommended Literature
- [1] Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†
- [2] Single transition metal atom embedded antimonene monolayers as efficient trifunctional electrocatalysts for the HER, OER and ORR: a density functional theory study†
- [3] Melamine–graphene epoxy nanocomposite based die attach films for advanced 3D semiconductor packaging applications†
- [4] Photonics-on-a-chip: recent advances in integrated waveguides as enabling detection elements for real-world, lab-on-a-chip biosensing applications
- [5] Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes†
- [6] Synthesis of curtain-like crumpled boehmite and γ-alumina nanosheets†
- [7] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [8] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†
- [9] Tools for overcoming reliance on energy-based measures in chemistry: a tutorial review†
- [10] Hydrogels formed from Fmoc amino acids†
Journal Name:Chemical Science
Research Products
-
CAS no.: 1115-82-8
-
CAS no.: 107016-79-5